![molecular formula C14H14N3O2+ B10907913 1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium](/img/structure/B10907913.png)
1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM is a complex organic compound that features a pyridinium core with a hydrazone linkage to a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with a pyridinium salt under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts such as acid or base catalysts can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
1-(2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the pyridinium core can interact with nucleic acids, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM
- 1-(2-{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM
Uniqueness
1-(2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and increases its solubility in aqueous media. This property makes it particularly useful in biological applications where solubility is crucial.
Properties
Molecular Formula |
C14H14N3O2+ |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide |
InChI |
InChI=1S/C14H13N3O2/c18-13-6-4-12(5-7-13)10-15-16-14(19)11-17-8-2-1-3-9-17/h1-10H,11H2,(H-,15,16,18,19)/p+1 |
InChI Key |
FEHOJFAATZOPMG-UHFFFAOYSA-O |
Isomeric SMILES |
C1=CC=[N+](C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


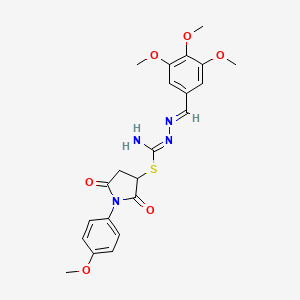

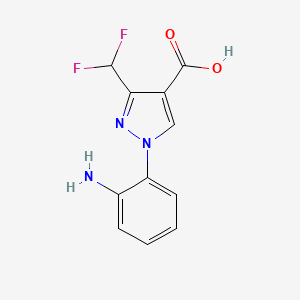
![N-benzyl-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B10907841.png)
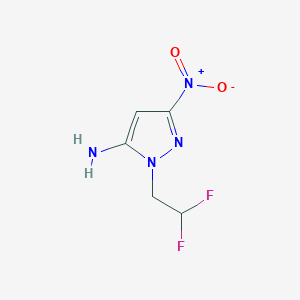
![1-(4-methylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10907851.png)
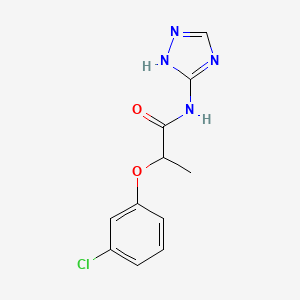

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B10907884.png)
![2-(1,3-benzoxazol-2-yl)-4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B10907888.png)
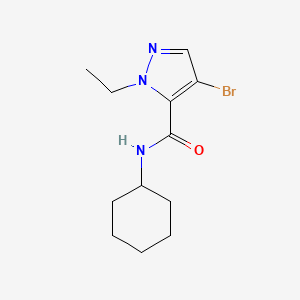
![N,N-dicyclohexyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10907896.png)
![N'-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide](/img/structure/B10907902.png)
![3-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-(naphthalen-1-ylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B10907921.png)
